An impurity in bulk Hydrochlorothiazide. Dimer Impurity C.
Hydrochlorothiazide Impurity C is an impurity in bulk Hydrochlorothiazide.
Hydrochlorothiazide Impurity C
CAS No.: 402824-96-8
Cat. No.: VC21352642
Molecular Formula: C15H16Cl2N6O8S4
Molecular Weight: 607.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 402824-96-8 |
---|---|
Molecular Formula | C15H16Cl2N6O8S4 |
Molecular Weight | 607.5 g/mol |
IUPAC Name | 6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25) |
Standard InChI Key | ARZJHXODDVTRLY-UHFFFAOYSA-N |
SMILES | C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl |
Canonical SMILES | C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl |
Appearance | White to Off-White Solid |
Melting Point | >252°C |
Introduction
Chemical Structure and Properties
Chemical Identification
Hydrochlorothiazide Impurity C is formally known by its IUPAC name: N-[[7-(aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxido-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide, 1,1-dioxide . It is also commonly referred to as HCTZ-CH2-HCTZ, highlighting its nature as a dimer of hydrochlorothiazide molecules .
Physical and Chemical Properties
The key properties of Hydrochlorothiazide Impurity C are summarized in the following table:
Property | Value |
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CAS Number | 402824-96-8 |
Molecular Formula | C₁₅H₁₆Cl₂N₆O₈S₄ |
Molecular Weight | 607.5 |
Canonical SMILES | O=S1(C2=CC(S(NCN3C(C=C(Cl)C(S(N)(=O)=O)=C4)=C4S(NC3)(=O)=O)(=O)=O)=C(Cl)C=C2NCN1)=O |
Solubility | Soluble in DMSO |
Storage Recommendation | Store at -20°C |
Table 1: Physical and Chemical Properties of Hydrochlorothiazide Impurity C
The complex molecular structure of Hydrochlorothiazide Impurity C contains multiple functional groups, including sulfonamide groups, chlorine atoms, and heterocyclic rings, which contribute to its chemical behavior and pharmaceutical relevance .
Identification and Characterization
Identification and characterization of Hydrochlorothiazide Impurity C are essential aspects of pharmaceutical quality control. Several analytical techniques have been employed for this purpose, including infrared spectroscopy (IR), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry (MASS), nuclear magnetic resonance (NMR), and high-performance thin-layer chromatography (HPTLC) .
The impurity is typically identified based on its unique structural characteristics and spectroscopic properties that differentiate it from the parent hydrochlorothiazide compound. The presence of this dimer impurity in pharmaceutical preparations necessitates careful monitoring to ensure it remains below acceptable limits as specified by regulatory guidelines .
Research Findings and Developments
Several research studies have focused on Hydrochlorothiazide Impurity C, contributing to our understanding of its chemical characteristics and pharmaceutical significance. Notable research findings include:
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The development of methods for the synthesis and isolation of the impurity with purity levels above 95%
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Investigations into the mutagenic activity of related hydrochlorothiazide impurities, contributing to safety assessments
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Studies exploring the thermal analysis of solid dispersions of hydrochlorothiazide, which may be influenced by the presence of impurities
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Research on co-crystal formation involving hydrochlorothiazide, which has implications for dissolution rates and bioavailability
These research developments highlight the ongoing scientific interest in Hydrochlorothiazide Impurity C and its relevance to pharmaceutical science.
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